Cas no 730951-49-2 (2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile)
2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile
- 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
- 730951-49-2
- AKOS000206631
- CS-0213070
- [4-(2,4-Dichloro-phenyl)-thiazol-2-yl]-acetonitrile
- Z48849059
- EN300-06352
-
- Inchi: 1S/C11H6Cl2N2S/c12-7-1-2-8(9(13)5-7)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2
- InChI Key: CFZAJQGVLUIXOI-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1=CSC(CC#N)=N1)Cl
Computed Properties
- Exact Mass: 267.9628748g/mol
- Monoisotopic Mass: 267.9628748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 64.9Ų
2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D484353-50mg |
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile |
730951-49-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D484353-100mg |
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile |
730951-49-2 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D484353-500mg |
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile |
730951-49-2 | 500mg |
$ 320.00 | 2022-06-05 | ||
| Chemenu | CM480980-1g |
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile |
730951-49-2 | 95%+ | 1g |
$323 | 2023-01-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283740-250mg |
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile |
730951-49-2 | 95% | 250mg |
¥1148.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283740-1g |
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile |
730951-49-2 | 95% | 1g |
¥2462.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283740-5g |
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile |
730951-49-2 | 95% | 5g |
¥8638.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283740-10g |
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile |
730951-49-2 | 95% | 10g |
¥12027.00 | 2024-07-28 | |
| A2B Chem LLC | AV23101-5g |
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile |
730951-49-2 | 96% | 5g |
$662.00 | 2024-04-19 | |
| A2B Chem LLC | AV23101-10g |
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile |
730951-49-2 | 96% | 10g |
$989.00 | 2024-04-19 |
2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile Related Literature
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile
Recent Advances in the Study of 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile (CAS: 730951-49-2)
In recent years, the compound 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile (CAS: 730951-49-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This thiazole derivative has shown promising potential in various therapeutic applications, particularly in the development of novel antimicrobial and anticancer agents. The unique structural features of this compound, including the dichlorophenyl and thiazole moieties, contribute to its biological activity and make it a valuable candidate for further investigation.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis.
In addition to its antimicrobial properties, 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile has also been investigated for its potential anticancer effects. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that this compound induces apoptosis in several cancer cell lines, including breast and lung cancer cells. The study further identified the compound's ability to modulate the activity of pro-apoptotic proteins, such as Bax and caspase-3, as a key mechanism contributing to its anticancer effects.
The synthesis and optimization of 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile have also been a focus of recent research. A 2022 study in Tetrahedron Letters described an improved synthetic route for this compound, which offers higher yields and better scalability compared to previous methods. This advancement is particularly important for facilitating the large-scale production of the compound for further pharmacological evaluation and potential clinical development.
Despite these promising findings, challenges remain in the development of 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further structural modifications and formulation studies. Ongoing research is exploring various derivatives and analogs of this compound to optimize its pharmacological profile and enhance its therapeutic potential.
In conclusion, 2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile (CAS: 730951-49-2) represents a promising scaffold for the development of new antimicrobial and anticancer agents. Recent studies have provided valuable insights into its biological activities and mechanisms of action, paving the way for future research and potential clinical applications. Continued efforts in synthetic optimization and pharmacological evaluation will be crucial for realizing the full therapeutic potential of this compound.
730951-49-2 (2-4-(2,4-Dichlorophenyl)-1,3-thiazol-2-ylacetonitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)